molecular formula C14H15NO2S2 B2474850 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1396710-41-0

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2474850
CAS RN: 1396710-41-0
M. Wt: 293.4
InChI Key: DGLKULXOIHYXTE-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, commonly known as CPTH-TC, is a small molecule inhibitor that has been studied for its potential applications in cancer research. This compound has been shown to inhibit histone acetyltransferase enzymes, which are involved in the regulation of gene expression. In

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research on related compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, has demonstrated significant antimicrobial and antioxidant activities. These compounds have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential, suggesting potential applications in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).

Biological Activity of Cycloalkylthiophene-Schiff Bases

The synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes has also been explored. These compounds exhibit significant antibacterial activity against a range of pathogenic strains, suggesting their potential as leads for the development of new antibacterial agents (Altundas et al., 2010).

Camps Cyclization for Synthesizing Quinolinones

The Camps cyclization of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides has been studied, leading to the efficient synthesis of quinolin-4(1H)-ones. This method offers a novel approach for synthesizing a variety of heterocyclic compounds, potentially useful in drug development and materials science (Mochalov et al., 2016).

Docking Studies and Antimicrobial Evaluation

Compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have undergone docking studies and antimicrobial evaluations, revealing their potential as antimicrobial agents. This suggests that related compounds, including the one , could be evaluated for similar applications (Spoorthy et al., 2021).

Polymer Chemistry Applications

The oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst in the presence of cyclodextrin demonstrates potential applications in polymer chemistry. Such methodologies could be relevant for designing novel polymeric materials with specific properties (Pang et al., 2003).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(10-5-7-18-8-10)15-9-14(17,11-3-4-11)12-2-1-6-19-12/h1-2,5-8,11,17H,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLKULXOIHYXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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